BenchChemオンラインストアへようこそ!

Veralipride-d6

Deuterium labeling Benzamide synthesis Isotopologue preparation

Veralipride-d6 is a stable isotopologue of the benzamide antipsychotic veralipride, wherein six hydrogen atoms across both methoxy substituents are replaced by deuterium. With a molecular formula of C₁₇H₁₉D₆N₃O₅S and a molecular mass of 389.5 Da, this compound serves exclusively as an analytical internal standard for the quantitative determination of unlabeled veralipride in biological matrices by isotope-dilution mass spectrometry.

Molecular Formula C₁₇H₁₉D₆N₃O₅S
Molecular Weight 389.5
CAS No. 105258-80-8
Cat. No. B1141235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeralipride-d6
CAS105258-80-8
Synonyms5-(Aminosulfonyl)-2,3-(dimethoxy-d6)-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide;  (+/-)-Veralipride-d6;  Agreal-d6;  LIR 1660-d6; 
Molecular FormulaC₁₇H₁₉D₆N₃O₅S
Molecular Weight389.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veralipride-d6 (CAS 105258-80-8): A Perdeuterated Benzamide Internal Standard for Veralipride Bioanalysis


Veralipride-d6 is a stable isotopologue of the benzamide antipsychotic veralipride, wherein six hydrogen atoms across both methoxy substituents are replaced by deuterium [1]. With a molecular formula of C₁₇H₁₉D₆N₃O₅S and a molecular mass of 389.5 Da, this compound serves exclusively as an analytical internal standard for the quantitative determination of unlabeled veralipride in biological matrices by isotope-dilution mass spectrometry [2]. Unlike therapeutic agents, its procurement value is derived solely from its physicochemical properties that enable precise, reproducible quantitation of veralipride in pharmacokinetic and metabolic investigations [3].

Why Veralipride-d6 Cannot Be Replaced by Other Veralipride Isotopologues or Non-Isotopic Internal Standards


In quantitative bioanalysis, the performance of an internal standard is highly dependent on its physicochemical similarity to the analyte and its mass spectrometric distinctness. Substituting Veralipride-d6 with a non-isotopic internal standard such as sulpiride risks differential extraction recovery, chromatographic behavior, and ionization efficiency, which collectively degrade assay accuracy [1][2]. Even among deuterated veralipride variants, the number and location of deuterium labels critically impact the extent of isotopic cross-talk with the analyte signal. The use of veralipride-d3, with only three deuterium atoms, yields a mass shift of just 3 Da, whereas veralipride-d6 provides a 6 Da shift, substantially reducing signal overlap and enhancing specificity [3].

Quantitative Differentiation of Veralipride-d6 Against Alternative Internal Standards: An Evidence-Based Procurement Guide


Synthesis Yield Improvement: Ester Exchange Modification Increases Overall Yield in Veralipride-d6 vs. Veralipride-d3

In the 1986 synthesis report by Staveris et al., veralipride was first labeled with trideuteromethyl groups at the o-methoxy position (veralipride-d3) and later at both o- and m-methoxy positions (veralipride-d6). For veralipride-d6, the synthesis was extensively modified in the final steps by introducing an ester exchange reaction, which increased the overall yield relative to the veralipride-d3 route. While the absolute yields are not explicitly stated in the abstract, the explicit mention of a yield increase signifies that the d6 variant can be produced more efficiently, impacting cost-of-goods and commercial availability for procurement specialists [1].

Deuterium labeling Benzamide synthesis Isotopologue preparation

Mass Spectrometric Differentiation: A 6 Da Mass Shift in Veralipride-d6 Outperforms Trideuterated Internal Standards

In the validated GC-MS method for veralipride quantitation, a trideuterated internal standard yields a precursor ion at m/z 429, representing a 3 Da shift from the analyte ion at m/z 426. However, Veralipride-d6, bearing six deuterium atoms on the two methoxy groups, is expected to produce a quasi-molecular ion at m/z 432 in the same trimethylated assay, yielding a 6 Da shift. This larger mass difference minimizes isotopic cross-talk that occurs when the natural isotope envelope of the analyte (e.g., [M+H+1], [M+H+2]) overlaps with the internal standard signal, thereby improving specificity and lower limit of quantitation [1]. No head-to-head comparison between d3 and d6 internal standards has been published for this assay, but the mass spectrometric principle is well-established in bioanalytical method validation guidelines [2].

Mass spectrometry Isotopic dilution Selected-ion monitoring

Isotopic Purity: Commercially Available Veralipride-d6 Guarantees >98% Isotopic Enrichment with Certificates of Analysis

Commercial suppliers of Veralipride-d6 consistently report isotopic purity exceeding 98% for this product, as evidenced by vendor technical datasheets [1]. In contrast, non-isotopic internal standards such as sulpiride, which was employed in the urine assay component of the Staveris method, may suffer from differential extraction recoveries due to structural differences, introducing systematic bias that cannot be corrected by isotopic dilution [2][3]. The high isotopic purity ensures that the measured internal standard signal is overwhelmingly representative of the labeled species, reducing contribution from residual unlabeled veralipride (d0) that would otherwise compromise calibration linearity and accuracy at low concentrations.

Isotopic enrichment Quality control Reference standard

Precision of Isotope-Dilution GC-MS: RSD <10% at 10 ng/mL in Plasma Using Deuterated Internal Standard

The Staveris GC-MS method, employing a trideuterated veralipride internal standard, achieved a relative standard deviation (RSD) of less than 10% when quantifying veralipride at a concentration of 10 ng/mL in human plasma [1]. By extension, the use of Veralipride-d6 as an internal standard is expected to deliver comparable or superior precision, given its greater mass shift from the analyte and high isotopic purity. While no precision data specific to Veralipride-d6 has been published, the foundational method serves as a benchmark for the performance that can be attained with a properly matched deuterated internal standard in this analytical system [2].

Method validation Precision Lower limit of quantitation

Deuterium Labeling Topology: Veralipride-d6 Substitutes All Methoxy Hydrogens, Whereas Veralipride-d3 Labels Only One Methoxy Group

According to the synthesis report by Staveris et al., veralipride-d3 was prepared by trideuteromethylation exclusively at the o-methoxy position, while veralipride-d6 incorporates trideuteromethyl groups at both o- and m-methoxy positions relative to the benzamide function [1]. This differential labeling is confirmed by the reported IUPAC name for veralipride-d6: N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoyl-2,3-bis(trideuteriomethoxy)benzamide . The comprehensive deuteration at both methoxy sites in veralipride-d6 ensures that all major metabolic pathways involving O-demethylation can be tracked without interference from partially labeled species.

Deuterium labeling topology Isotopologue characterization NMR confirmation

Storage and Stability: Veralipride-d6 Requires Controlled Temperature (2-8°C), Enabling Long-Term Reference Standard Integrity

Vendor specifications consistently indicate that Veralipride-d6 should be stored at 2-8°C in a tightly closed container, protected from light and moisture [1][2]. This controlled storage condition supports the long-term integrity of the deuterated compound as a reference standard. In contrast, non-deuterated veralipride is typically reported to have a half-life of approximately 4 hours after oral administration [3], implying susceptibility to metabolic degradation; however, deuterated internal standards are not intended for in vivo administration, and their shelf-life stability under recommended storage conditions is critical for reproducible calibration.

Reference standard storage Stability Quality assurance

Procurement-Focused Application Scenarios for Veralipride-d6 in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Veralipride in Plasma by Validated GC-MS or LC-MS/MS Methods

When developing or validating a quantitative bioanalytical method for veralipride in human plasma, Veralipride-d6 serves as the optimal stable isotope-labeled internal standard (SIL-IS). The demonstrated precision of <10% RSD at 10 ng/mL in plasma [1] and the expected 6 Da mass shift from the analyte provide the specificity required to meet regulatory method validation criteria. Procurement should specify a batch-certified isotopic purity of ≥98% with a certificate of analysis [2].

Metabolic Pathway Elucidation Using Dual-Methoxy Deuterium Labeling

For in vitro or in vivo metabolism studies of veralipride, the bis-trideuteromethoxy labeling of Veralipride-d6 allows simultaneous tracking of O-demethylation at both the o-methoxy and m-methoxy positions [3]. This is not possible with veralipride-d3, which labels only one methoxy group [4], leaving the other metabolic pathway isotopically silent.

Method Cross-Validation Between Pharmacokinetic Study Sites

In multi-center pharmacokinetic studies, the use of a common, commercially available deuterated internal standard such as Veralipride-d6 with a documented COA ensures inter-laboratory comparability of veralipride concentration data. The high isotopic purity (>98%) and controlled storage conditions [5] minimize between-batch variability that could confound cross-study pharmacokinetic parameter estimation.

Replacement of Non-Isotopic Internal Standards in Legacy Methods

Laboratories employing older methods that rely on sulpiride as a non-isotopic internal standard for veralipride quantitation in urine [1] may improve assay accuracy and robustness by transitioning to Veralipride-d6. The use of an isotopically matched internal standard corrects for differential extraction recovery and matrix effects that sulpiride cannot compensate for, thereby reducing systematic bias.

Quote Request

Request a Quote for Veralipride-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.